molecular formula C7H11NS B1355468 3-(Thiophen-3-yl)propan-1-amine CAS No. 119451-18-2

3-(Thiophen-3-yl)propan-1-amine

Cat. No.: B1355468
CAS No.: 119451-18-2
M. Wt: 141.24 g/mol
InChI Key: BAKKNRUWGAAXIT-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Materials Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in organic synthesis and materials science. ontosight.ainumberanalytics.com Its unique electronic properties and reactivity make it a valuable building block for constructing complex molecules. numberanalytics.com In organic synthesis, thiophene and its derivatives are integral to the creation of a vast array of compounds, including pharmaceuticals and agrochemicals. ontosight.ainumberanalytics.com The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to often be substituted for benzene in biologically active compounds without a loss of activity. wikipedia.org

In the realm of materials science, thiophene-based polymers, such as polythiophene, have garnered significant attention for their electrical conductivity and optical properties. ontosight.ainumberanalytics.com These characteristics make them suitable for applications in organic electronics, including solar cells and light-emitting diodes (LEDs). ontosight.aiontosight.ai The versatility of thiophene chemistry allows for the fine-tuning of material properties by introducing various functional groups onto the thiophene ring. researchgate.net

Overview of Propylamine (B44156) Derivatives in Chemical Research

Propylamine derivatives constitute a significant class of compounds in chemical research, with applications spanning from pharmaceuticals to synthetic intermediates. google.compharmacy180.comdrugbank.com Propylamine itself is a simple alkylamine, a colorless liquid with an ammonia-like odor. nih.gov Its derivatives, which feature the three-carbon propylamine backbone, are found in a variety of more complex molecules.

In medicinal chemistry, numerous propylamine derivatives are recognized for their biological activities. pharmacy180.comdrugbank.com For instance, certain derivatives are utilized as antihistamines. pharmacy180.comdrugbank.com The structural framework of propylamine allows for diverse substitutions, leading to a wide range of pharmacological effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKKNRUWGAAXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557089
Record name 3-(Thiophen-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119451-18-2
Record name 3-(Thiophen-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 3 Thiophen 3 Yl Propan 1 Amine

Chemical Structure and Molecular Formula

The chemical structure of 3-(Thiophen-3-yl)propan-1-amine consists of a thiophene (B33073) ring substituted at the 3-position with a propylamino group. The molecular formula for this compound is C7H11NS.

Table 1: Structural and Molecular Data

PropertyValue
Molecular Formula C7H11NS
IUPAC Name This compound
SMILES NCCC1=CSC=C1
InChI Key QBCICFNKXBQWLN-UHFFFAOYSA-N
Molecular Weight 141.23 g/mol
Monoisotopic Mass 141.06157 g/mol

Key Physicochemical Parameters

Boiling Point: Estimated to be around 235.6±15.0 °C.

pKa: Predicted to be approximately 10.13±0.10.

XLogP3: Predicted to be 1.7.

Reactivity and Derivatization Pathways of 3 Thiophen 3 Yl Propan 1 Amine

Chemical Transformations of the Primary Amine Moiety (e.g., Alkylation, Amidation)

The primary amine group in 3-(thiophen-3-yl)propan-1-amine is a key site for nucleophilic reactions. As with other primary amines, it can readily react with various electrophiles to form a range of derivatives. mnstate.edumsu.edulibretexts.org

Alkylation: The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkyl halides in SN2 reactions to yield secondary and tertiary amines. msu.edulibretexts.org However, direct alkylation can sometimes lead to polyalkylation, where multiple alkyl groups are added to the nitrogen atom, potentially forming quaternary ammonium (B1175870) salts. msu.edu To achieve more controlled alkylation, specific reagents and conditions are often employed. For instance, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more selective method for synthesizing secondary and tertiary amines.

A notable example of N-alkylation is the synthesis of (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, an impurity of the drug Duloxetine. fda.govchemicalbook.com This transformation involves the methylation of the primary amine.

Amidation: The primary amine of this compound reacts with acyl chlorides, anhydrides, or carboxylic acids (under activating conditions) to form stable amide bonds. libretexts.org This amidation reaction is a fundamental transformation in organic synthesis. For example, pyrazole-thiophene-based amide derivatives have been synthesized through the reaction of thiophene (B33073) carboxylic acids with various pyrazole (B372694) amines, followed by arylation via Suzuki-Miyaura cross-coupling. nih.gov While this example involves the formation of an amide from a thiophene carboxylic acid and an amine, the reverse reaction, where the amine of this compound reacts with a carboxylic acid derivative, follows the same chemical principles.

Reagent ClassProduct TypeGeneral Reaction
Alkyl Halide (R-X)Secondary/Tertiary AmineR'-NH₂ + R-X → R'-NH-R + HX
Aldehyde/Ketone + Reducing AgentSecondary/Tertiary AmineR'-NH₂ + R''C(=O)R''' → R'-N(CHR''R''')₂
Acyl Chloride (R-COCl)AmideR'-NH₂ + R-COCl → R'-NH-CO-R + HCl
Carboxylic Anhydride ((RCO)₂O)AmideR'-NH₂ + (RCO)₂O → R'-NH-CO-R + RCOOH

Reactions Involving the Thiophene Heterocyclic Ring

The thiophene ring is an aromatic heterocycle that can undergo various reactions to modify its structure and properties.

Functionalization of the Thiophene Core

The thiophene ring is susceptible to electrophilic aromatic substitution, although its reactivity is influenced by the nature of the substituent at the 3-position (the propan-1-amine side chain). rroij.com The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts acylation. The position of substitution (C2 or C5) is directed by the existing side chain.

Furthermore, the thiophene ring can be functionalized through metalation, typically with strong bases like butyllithium, to form a thienyllithium species. rroij.com This organolithium intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups onto the thiophene core.

Cross-Coupling Reactions for Extended π-Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for creating carbon-carbon bonds and extending the π-conjugated system of the thiophene ring. nih.govunimib.it These reactions typically involve the coupling of a halogenated or boronic acid-substituted thiophene derivative with another aromatic partner. For instance, thiophene boronic acids can be coupled with bromoanilines in a Suzuki reaction to produce thienyl-anilines. unimib.it This methodology has been used to synthesize precursors for complex heterocyclic systems and conductive polymers. unimib.it While these examples may not directly start with this compound, the principles are applicable to its derivatives where the thiophene ring has been appropriately functionalized (e.g., halogenated).

Cross-Coupling ReactionThiophene DerivativeCoupling PartnerCatalyst/ConditionsProduct
Suzuki-MiyauraThiophene boronic acidAryl halidePd catalyst, baseAryl-substituted thiophene
StilleStannylthiopheneAryl halidePd catalystAryl-substituted thiophene

Annulation and Heterocyclic Ring Formation Reactions

The bifunctional nature of this compound and its derivatives allows for their use as building blocks in the synthesis of fused heterocyclic systems. Through carefully designed reaction sequences, the amine functionality and a reactive site on the thiophene ring can participate in intramolecular cyclization reactions to form new rings. This process, known as annulation, can lead to the formation of thieno-fused pyridines, pyrimidines, or other heterocyclic structures. nih.gov

For example, enaminones derived from thiophenes can be used as versatile starting materials for the synthesis of fused ring systems by reacting with various nucleophiles. nih.gov These reactions can lead to the formation of pyrazoles, pyridines, and triazolopyrimidines attached to the thiophene core. nih.gov

Polymerization and Oligomerization Reactions

Thiophene and its derivatives are well-known precursors to conducting polymers. Polythiophenes are a class of polymers that exhibit interesting electronic and optical properties. The introduction of functional side chains, such as the aminopropyl group in this compound, can be used to tune the properties of the resulting polymer.

The polymerization of thiophene monomers can be achieved through various methods, including electrochemical polymerization and chemical oxidative polymerization using reagents like iron(III) chloride. cmu.edu The McCullough method, involving the Kumada cross-coupling of a regiospecifically generated Grignard reagent, allows for the synthesis of regioregular head-to-tail coupled poly(3-alkylthiophenes). cmu.edu While direct polymerization of this compound may be complicated by the reactivity of the amine group, protection of the amine or its conversion to a less reactive functional group would allow for its incorporation into polythiophene chains. The resulting functionalized polymers could have applications in sensors, electronic devices, and as materials with tailored surface properties. rsc.orgrsc.org

Polymerization MethodMonomer TypeTypical Reagent/CatalystResulting Polymer
Chemical Oxidative Polymerization3-Substituted ThiopheneFeCl₃Poly(3-substituted thiophene)
Electrochemical Polymerization3-Substituted ThiopheneApplied PotentialPoly(3-substituted thiophene) film
Kumada Cross-Coupling2-Bromo-5-(bromomagnesio)-3-alkylthiopheneNi(dppp)Cl₂Regioregular Poly(3-alkylthiophene)

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-(Thiophen-3-yl)propan-1-amine. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, propan-2-amine, shows distinct signals corresponding to its different proton environments. docbrown.info For this compound, one would expect to see specific chemical shifts and coupling patterns that correspond to the protons on the thiophene (B33073) ring, the propyl chain, and the amine group. docbrown.infochemicalbook.com The integration of these signals reveals the ratio of protons in each unique environment. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its electronic environment. This allows for the unambiguous assignment of all carbon atoms in the structure. rsc.org

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene C2-H 7.2-7.4 125-128
Thiophene C4-H 6.9-7.1 120-123
Thiophene C5-H 7.1-7.3 126-129
Propyl C1-H₂ 2.7-2.9 40-45
Propyl C2-H₂ 1.8-2.0 30-35
Propyl C3-H₂ 2.6-2.8 45-50
Amine N-H₂ 1.0-3.0 (broad) -

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic peaks corresponding to specific vibrational modes of the molecule's bonds.

Key expected vibrational frequencies include:

N-H stretching: The primary amine group will exhibit characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the thiophene ring typically appear around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are found in the 2960-2850 cm⁻¹ region. mdpi.com

C=C stretching: The thiophene ring will show characteristic C=C stretching absorptions in the aromatic region, typically between 1600 cm⁻¹ and 1450 cm⁻¹. mdpi.com

C-N stretching: The stretching vibration of the C-N bond is expected in the 1250-1020 cm⁻¹ range.

C-S stretching: The thiophene C-S bond vibrations are typically observed at lower frequencies. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300-3500
Thiophene & Propyl C-H Stretch 2850-3100 mdpi.com
Thiophene C=C Stretch 1450-1600 mdpi.com
Alkyl Amine C-N Stretch 1020-1250

Mass Spectrometry Techniques (MS and High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₁NS, the expected monoisotopic mass is approximately 141.06 g/mol . bldpharm.comuni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This allows for the identification of the thiophene ring and the propyl-amine side chain.

Chromatographic Methods for Purity Assessment and Isomer Differentiation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity analysis. bldpharm.com By selecting an appropriate stationary phase and mobile phase, it is possible to separate the target compound from starting materials, byproducts, and degradation products. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile compounds and can separate isomers with different boiling points and fragmentation patterns. It provides both retention time data for identification and mass spectra for structural confirmation.

X-Ray Diffraction Analysis for Solid-State Structural Determination

Applications in Organic Synthesis

Use as a Building Block for Complex Molecules

This compound provides a scaffold containing both a thiophene (B33073) ring and a flexible three-carbon chain with a reactive amine. This combination makes it a valuable precursor for the synthesis of more elaborate molecules, particularly those with potential pharmaceutical applications. nih.gov Its structural analogs are key intermediates in the synthesis of drugs like duloxetine. researchgate.netresearchgate.net

Role in the Synthesis of Heterocyclic Compounds

The primary amine functionality can be utilized in cyclization reactions to form new heterocyclic rings. For example, it can be reacted with dicarbonyl compounds or their equivalents to construct nitrogen-containing heterocycles fused to or appended to the thiophene core.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Building Blocks in Organic Electronic Materials

Thiophene-containing molecules are fundamental to the field of organic electronics due to their excellent charge-transport properties and environmental stability. The introduction of an aminopropyl group can further modulate these properties and introduce new functionalities.

While no direct reports on the use of 3-(Thiophen-3-yl)propan-1-amine in Organic Field-Effect Transistors (OFETs) were found, the amine group could serve as an anchor for self-assembled monolayers on dielectric surfaces, potentially improving the interface between the semiconductor and the dielectric and leading to enhanced device performance. The polarity of the amine group could also influence the molecular packing of the thiophene (B33073) units, a critical factor for charge mobility.

In the context of Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (LETs), the amine functionality on a thiophene-based material could play several roles. It could act as a hole-injection or hole-transporting moiety, or be used to attach other functional groups, such as fluorescent or phosphorescent dyes. The specific impact of the aminopropyl side chain on the electroluminescent properties would depend on its influence on the electronic energy levels (HOMO/LUMO) of the material.

Thiophene derivatives are frequently used as electron donors in the organic dyes for Dye-Sensitized Solar Cells (DSSCs). The amine group in this compound could function as an anchoring group to the titanium dioxide (TiO₂) photoanode, a common component of DSSCs. This covalent attachment can improve electron injection from the dye to the semiconductor. Furthermore, the amine can act as an auxiliary donor, potentially enhancing the light-harvesting efficiency of the dye. Computational studies on similar structures have shown that the incorporation of amine groups can favorably tune the electronic properties for DSSC applications.

Integration into Conjugated Polymer Systems

The primary amine of this compound offers a reactive handle for incorporation into or modification of conjugated polymer systems, particularly polythiophenes.

Cationic polythiophenes are a class of water-soluble conjugated polymers with applications in biosensors, gene delivery, and antimicrobial materials. While direct polymerization of this compound to form a cationic polythiophene has not been specifically documented, it represents a viable synthetic route. The primary amine could be protonated or quaternized post-polymerization to yield a cationic polymer. The synthesis of N-functionalized 3-aminothiophenes has been reported, demonstrating the feasibility of creating monomers for such polymers.

Potential Cationic Polythiophene from this compound
Monomer
Polymerization Method
Cationization
Potential Properties
Potential Applications

A powerful strategy for creating functional polymers is the post-polymerization modification of a pre-existing polymer backbone. In this context, a polythiophene bearing reactive side chains (e.g., bromoalkyl groups) could be functionalized with this compound. However, a more direct application of the principles of post-polymerization functionalization involves using a precursor polymer that can be modified to introduce aminopropyl side chains.

Supramolecular Chemistry and Self-Assembly Processes

The design of complex, well-ordered supramolecular structures is a cornerstone of modern materials science. This compound is a prime candidate for the construction of such assemblies due to the complementary nature of its functional groups. The thiophene ring, an aromatic heterocycle, is capable of participating in π-π stacking interactions, a key driving force for the organization of aromatic molecules. Simultaneously, the terminal primary amine group can form robust hydrogen bonds, providing directional control and stability to the resulting supramolecular architectures.

The interplay of these non-covalent interactions—π-π stacking and hydrogen bonding—can lead to the spontaneous self-assembly of this compound molecules into well-defined nanostructures. For instance, studies on similar short-chain thiophene derivatives have demonstrated their ability to form ordered two-dimensional assemblies on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.gov In such arrangements, the thiophene moieties would lie flat on the substrate to maximize van der Waals forces, while the amine groups would engage in intermolecular hydrogen bonding, dictating the packing geometry. This can result in the formation of various morphologies, such as nanofibers or nanoparticles, depending on the solvent and substrate conditions. nih.gov

The ability to control the self-assembly of this molecule opens up possibilities for creating materials with tailored optical and electronic properties, which are highly dependent on the molecular arrangement at the nanoscale.

Development of Chemosensors and Biosensors

The inherent properties of the thiophene ring and the coordinating ability of the amine group make this compound a promising component in the design of chemosensors and biosensors. Thiophene-based fluorescent probes are a significant class of chemosensors, prized for their sensitivity and the potential for "turn-on" or "turn-off" fluorescence responses upon binding to a target analyte. researchgate.netnih.gov

The fundamental principle behind a potential this compound-based sensor involves the thiophene ring acting as a fluorophore and the amine group serving as the recognition site. The lone pair of electrons on the nitrogen atom of the amine can coordinate with various analytes, particularly metal ions. This coordination event can modulate the electronic properties of the thiophene ring through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).

For example, in a PET-based sensor, the fluorescence of the thiophene ring might be quenched in the free state due to electron transfer from the amine group. Upon binding of a metal ion to the amine, this electron transfer process can be inhibited, leading to a "turn-on" fluorescence signal. The selectivity of such a sensor would be determined by the affinity of the amine group for specific metal ions. Thiophene-based chemosensors have been successfully developed for the detection of a variety of cations, including zinc (Zn²⁺) and indium (In³⁺). researchgate.netnih.gov

Furthermore, the primary amine group provides a convenient handle for bioconjugation. It can be covalently linked to biomolecules such as amino acids, proteins, or DNA. nih.govnih.gov This functionalization would transform the molecule into a biosensor capable of detecting specific biological targets. For instance, amino acid-functionalized thiophenes have been explored for visualizing protein deposits associated with neurodegenerative diseases. nih.govnih.gov

FeatureDescriptionPotential AnalyteSensing Mechanism
Recognition Site Primary amine groupMetal ions (e.g., Zn²⁺, Cu²⁺, In³⁺)Coordination
Signaling Unit Thiophene ringProtons (pH sensing)Fluorescence (PET/ICT)
Transduction Change in fluorescence or colorSmall organic moleculesColorimetric changes

Applications in Nanomaterials and Nanotechnology

In the field of nanotechnology, surface functionalization is critical for tailoring the properties and applications of nanomaterials. This compound is an excellent candidate for modifying the surface of various nanoparticles, particularly semiconductor quantum dots (QDs). The amine group can act as a ligand, binding to the surface of QDs and passivating surface defects, which can enhance their photoluminescence quantum yield.

A study on a very close analog, 2-thiophenepropylamine bromide, demonstrated its effectiveness as a multifunctional ligand for perovskite quantum dots. In this case, the thiophene ring acts as an electron donor, which can improve charge injection and balance in light-emitting diode (LED) devices. This suggests that this compound could similarly be used to create highly efficient and stable QD-based LEDs.

The functionalization of QDs with this compound can be achieved through ligand exchange or by direct incorporation during QD synthesis. The presence of the thiophene moiety on the surface of the QDs can also facilitate their integration into polymer matrices or other organic electronic components, leveraging the well-established chemistry of thiophenes. This opens avenues for the development of hybrid organic-inorganic nanomaterials with novel optoelectronic properties.

Beyond QDs, the amine group of this compound can be used to anchor it to other nanomaterials, such as gold nanoparticles or carbon nanotubes, thereby imparting the electronic and optical properties of the thiophene ring to these materials. This could lead to the development of new nanocomposites for applications in catalysis, sensing, and advanced electronics.

NanomaterialRole of this compoundPotential Application
Perovskite Quantum Dots Surface passivation ligand, electron donorHigh-efficiency LEDs
Gold Nanoparticles Surface functionalizing agentCatalysis, Biosensing
Carbon Nanotubes Dispersion and functionalization agentHybrid conductive materials
Silica Nanoparticles Surface modification for bioconjugationDrug delivery, Bioimaging

Q & A

Q. What are the common synthetic routes for preparing 3-(Thiophen-3-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis often involves alkylation or condensation reactions. For example, alkylation of 3-oxopropanedithioates with thiophene derivatives under basic conditions (e.g., sodium hydride in dichloromethane) can yield thiophene-substituted amines . Multi-step reactions with inert atmospheres and controlled temperatures (e.g., 20–60°C) are critical for minimizing side reactions. A representative protocol includes:
  • Step 1 : Alkylation using triethylamine as a base (12 h, 20°C).
  • Step 2 : Sodium hydride-mediated cyclization (0.5 h, 20°C).
  • Step 3 : Copper-catalyzed coupling (24 h, 60°C) for functionalization .
    Key Considerations :
  • Purity is enhanced by inert atmospheres to prevent oxidation.
  • Yields depend on stoichiometric ratios of reagents (e.g., excess thiophene derivatives improve conversion).
Reaction StepReagents/ConditionsYield (%)
AlkylationTriethylamine, CH₂Cl₂~65–75
CyclizationNaH, CH₂Cl₂~50–60
CouplingCu(OTf)₂, CsBr~40–50

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : The thiophene proton signals appear at δ 6.8–7.2 ppm (aromatic region), while the amine protons resonate at δ 1.5–2.5 ppm (broad, exchangeable). Adjacent methylene groups (CH₂) show splitting patterns at δ 2.6–3.1 ppm .
  • MS : Molecular ion peaks at m/z 141.22 (C₇H₉NS) confirm the molecular weight. Fragmentation patterns include loss of NH₂ (–17 amu) and thiophene ring cleavage .
  • IR : Stretching frequencies for N–H (3350–3450 cm⁻¹) and C–S (650–750 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What role does this compound play in designing receptor ligands or imaging agents?

  • Methodological Answer : The compound serves as a scaffold for neuroreceptor ligands (e.g., NPY Y4 receptor ligands) due to its amine-thiophene motif, which enhances binding affinity. Modifications include:
  • Acylation : Introducing pyridyl or benzyl groups to the amine for improved selectivity .
  • Radiolabeling : Substituting with fluorine-18 for PET imaging agents. For example, N-(3-[¹⁸F]fluoro-5-(tetrazinyl)benzyl)propan-1-amine derivatives show high brain clearance and contrast in Aβ plaque imaging .
    Challenges :
  • Balancing lipophilicity (logP ~1.2) with blood-brain barrier permeability.
  • Avoiding metabolic degradation via thiophene ring oxidation.

Q. How does stereochemistry affect the biological activity of this compound derivatives?

  • Methodological Answer : Enantiomeric purity is critical. For instance, (3S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Impurity F) exhibits distinct pharmacokinetics compared to its R-isomer. Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers (retention times: 8.2 min vs. 10.5 min) . Key Findings :
  • S-isomers often show higher receptor-binding affinity (IC₅₀ ~50 nM vs. >1 µM for R-isomers).
  • Stereochemical mismatches can lead to off-target effects (e.g., serotonin receptor cross-reactivity) .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Waste Management : Collect residues in sealed containers labeled "organic amine waste" for incineration .
  • Emergency Measures :
  • Skin contact: Wash with soap/water for 15 min (P302+P352).
  • Inhalation: Move to fresh air; seek medical attention if symptoms persist (P307+P311) .
Hazard CodeRisk PhrasePrecautionary Measures
H313Harmful on skin contactUse chemical-resistant gloves
H333Respiratory irritationWork in ventilated areas

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